molecular formula C8H5N3S2 B1584413 Thiocyanic acid, 2-amino-6-benzothiazolyl ester CAS No. 7170-77-6

Thiocyanic acid, 2-amino-6-benzothiazolyl ester

Cat. No. B1584413
CAS RN: 7170-77-6
M. Wt: 207.3 g/mol
InChI Key: FVNSRFMQXKMHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiocyanic acid, 2-amino-6-benzothiazolyl ester, also known as 2-AMINO-6-THIOCYANOBENZOTHIAZOLE, is a chemical compound with the molecular formula C8H5N3S2 and a molecular weight of 207.28 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of Thiocyanic acid, 2-amino-6-benzothiazolyl ester consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 sulfur atoms . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Thiocyanic acid, 2-amino-6-benzothiazolyl ester has a melting point of 194-197 °C and a predicted boiling point of 435.9±37.0 °C. The predicted density is 1.53±0.1 g/cm3. It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic isothiocyanates, including derivatives of thiocyanic acid, 2-amino-6-benzothiazolyl ester, have been used to synthesize thiourea derivatives and various fused ring systems, such as pyrido[3′,2′:4,5]pyrimido[2,1-b]benzothiazol-12-one, using sterically large primary amines, amino acids, or bifunctional reagents like 2-aminothiophenol or cysteamine (Urleb, 1995).

Synthesis of Schiff Bases

A study focused on synthesizing a series of heterocyclic compounds starting with 4-amino benzoate (procaine). The process involved esterification, treatment with potassium thiocyanate, oxidative cyclization to afford ethyl-2-aminobenzothiazole-6-carboxylate, and subsequent reactions to yield Schiff bases and other compounds. The synthesized compounds were characterized by Infrared (FT-IR) technology, elemental analysis (CHNS), 1H-NMR method, and evaluated for antibacterial activities (Jebur et al., 2018).

Neuroprotective Agent Synthesis

Amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole, structurally related to riluzole, were synthesized and evaluated for neuroprotective properties. Preliminary tests demonstrated significant attenuation of neuronal injury by some of the compounds, and their antioxidant properties were also investigated. The study shed light on the potential of these compounds in treating brain diseases (Anzini et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. The study highlighted the potential of these compounds in providing stability and inhibiting efficiency, contributing to the understanding of their adsorption onto surfaces and the correlation between theoretical and experimental results (Hu et al., 2016).

Safety And Hazards

Thiocyanic acid, 2-amino-6-benzothiazolyl ester is classified under the GHS07 hazard class. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S2/c9-4-12-5-1-2-6-7(3-5)13-8(10)11-6/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNSRFMQXKMHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC#N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064584
Record name Thiocyanic acid, 2-amino-6-benzothiazolyl ester
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Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocyanic acid, 2-amino-6-benzothiazolyl ester

CAS RN

7170-77-6
Record name 2-Amino-6-benzothiazolyl thiocyanate
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Record name 2-Amino-6-thiocyanato-1,3-benzothiazole
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Record name 7170-77-6
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Record name Thiocyanic acid, 2-amino-6-benzothiazolyl ester
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Record name Thiocyanic acid, 2-amino-6-benzothiazolyl ester
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Record name 2-amino-6-benzothiazolyl thiocyanate
Source European Chemicals Agency (ECHA)
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Record name 2-AMINO-6-THIOCYANATO-1,3-BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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